Cys-pro

Description

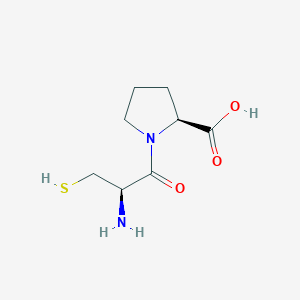

Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O3S |

|---|---|

Molecular Weight |

218.28 g/mol |

IUPAC Name |

(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C8H14N2O3S/c9-5(4-14)7(11)10-3-1-2-6(10)8(12)13/h5-6,14H,1-4,9H2,(H,12,13)/t5-,6-/m0/s1 |

InChI Key |

ZSRSLWKGWFFVCM-WDSKDSINSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CS)N)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CS)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Cys-Pro Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide L-cysteinyl-L-proline (Cys-Pro) is a molecule of significant interest in various scientific domains, from fundamental biochemistry to drug development and biomarker discovery. Composed of a reactive cysteine residue and a conformationally constrained proline residue, this compound exhibits a unique set of physicochemical properties that dictate its behavior in biological systems. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its structural features, solubility, stability, and spectroscopic profile. Detailed experimental protocols for its synthesis, purification, and analysis are also presented to facilitate further research and application.

Introduction

This compound is a dipeptide formed through a peptide bond between the amino acids L-cysteine and L-proline. The presence of the sulfhydryl group in cysteine and the cyclic structure of proline imparts distinct properties to this small molecule. It is recognized as a metabolite and has been identified as a crucial component of a biomarker for exposure to certain nerve agents, highlighting its relevance in diagnostics and toxicology. Understanding its fundamental physicochemical properties is paramount for its application in various research and development endeavors.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: General Properties of L-Cysteinyl-L-Proline

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂O₃S | --INVALID-LINK-- |

| Molecular Weight | 218.28 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid | --INVALID-LINK-- |

| Canonical SMILES | C1C--INVALID-LINK--N">C@HC(=O)O | --INVALID-LINK-- |

| CAS Number | 70873-83-5 | --INVALID-LINK-- |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Prediction Tool/Source |

| pKa (Acidic) | ~2-3 (Carboxylic acid) | General amino acid pKa values |

| pKa (Basic) | ~8-9 (Amine), ~8.3 (Thiol) | General amino acid pKa values |

| LogP | -2.8 | PubChem |

| Water Solubility | High (Qualitative) | Based on polar functional groups |

Experimental Protocols

Synthesis of this compound Dipeptide

Two primary methods for peptide synthesis are solution-phase and solid-phase synthesis. Below are generalized protocols adaptable for this compound synthesis.

Solution-phase synthesis offers flexibility and is suitable for smaller-scale synthesis. A common strategy involves the coupling of protected amino acids.

Workflow for Solution-Phase Synthesis of this compound

Caption: A generalized workflow for the solution-phase synthesis of this compound dipeptide.

Detailed Protocol:

-

Protection of Amino Acids:

-

Protect the N-terminus of cysteine, for example, with Fmoc (9-fluorenylmethyloxycarbonyl) and the thiol group with a trityl (Trt) group to yield Fmoc-Cys(Trt)-OH.

-

Protect the C-terminus of proline, for example, as a methyl ester to yield H-Pro-OMe.

-

-

Coupling Reaction:

-

Dissolve Fmoc-Cys(Trt)-OH and H-Pro-OMe in an appropriate solvent (e.g., dichloromethane (B109758) or dimethylformamide).

-

Add a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or a more modern reagent like HATU.

-

Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

-

-

Work-up and Deprotection:

-

Remove the byproducts of the coupling reaction by filtration and wash the organic layer.

-

Sequentially deprotect the N-terminus, C-terminus, and the cysteine side chain using appropriate reagents (e.g., piperidine for Fmoc, NaOH for the methyl ester, and trifluoroacetic acid (TFA) with scavengers for the Trt group).

-

-

Purification:

-

Purify the crude dipeptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

SPPS is an efficient method for synthesizing peptides by building the peptide chain on a solid resin support.

Workflow for Solid-Phase Synthesis of this compound

Caption: A typical workflow for the solid-phase synthesis of H-Cys-Pro-OH.

Detailed Protocol:

-

Resin Preparation: Start with a pre-loaded Fmoc-Pro-Wang resin or load Fmoc-Pro-OH onto a suitable resin like Wang resin.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from proline.

-

Cysteine Coupling: Activate Fmoc-Cys(Trt)-OH with a coupling reagent like HBTU in the presence of a base such as DIPEA in DMF and add it to the deprotected resin. Allow the coupling reaction to proceed to completion.

-

Final Deprotection: Remove the Fmoc group from the N-terminal cysteine using 20% piperidine in DMF.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (B1312306) and water), to cleave the dipeptide from the resin and remove the Trt protecting group from the cysteine side chain.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by RP-HPLC.

Purification by Reversed-Phase HPLC

RP-HPLC is the standard method for purifying synthetic peptides.

General Protocol:

-

Column: C18 column is commonly used for peptide purification.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide and its impurities.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the main peptide peak and confirm the purity and identity by analytical HPLC and mass spectrometry.

Physicochemical Characterization

A turbidimetric assay can be employed to determine the solubility of this compound in various solvents.

Protocol Outline:

-

Prepare a series of concentrations of this compound in the desired solvent (e.g., water, phosphate-buffered saline, ethanol).

-

Equilibrate the solutions for a set period (e.g., 24 hours) at a controlled temperature.

-

Measure the turbidity of each solution using a spectrophotometer or nephelometer.

-

The concentration at which turbidity significantly increases corresponds to the solubility limit.

Potentiometric titration is a standard method for determining the pKa values of ionizable groups.

Protocol Outline:

-

Dissolve a known concentration of this compound in deionized water.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to a low pH.

-

Then, titrate with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH meter.

-

Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

The stability of this compound can be assessed by monitoring its degradation over time under different conditions (e.g., pH, temperature) using HPLC.

Protocol Outline:

-

Prepare solutions of this compound in buffers of different pH values (e.g., pH 3, 5, 7, 9).

-

Incubate the solutions at various temperatures (e.g., 4°C, 25°C, 40°C).

-

At specific time points, withdraw aliquots and analyze them by RP-HPLC.

-

Quantify the peak area of the intact this compound to determine the degradation rate.

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. Predicted chemical shifts can guide the interpretation of experimental spectra.

Predicted ¹³C NMR Chemical Shifts for this compound

Caption: Predicted ¹³C NMR chemical shift ranges for the carbon atoms in this compound.

Note: Actual chemical shifts are dependent on the solvent and pH.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups and secondary structure of peptides.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | N-H stretch | Amine, Amide |

| ~3000-2800 | C-H stretch | Aliphatic |

| ~2550 | S-H stretch | Thiol |

| ~1740 | C=O stretch | Carboxylic acid |

| ~1650 | Amide I (C=O stretch) | Peptide bond |

| ~1550 | Amide II (N-H bend, C-N stretch) | Peptide bond |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight and sequence of peptides.

Expected Fragmentation Pattern:

In tandem mass spectrometry (MS/MS), the this compound dipeptide is expected to fragment primarily at the peptide bond, generating b- and y-ions. The most common fragments would be the b₁ ion (corresponding to the Cys residue) and the y₁ ion (corresponding to the Pro residue).

Biological Significance and Applications

Metabolic Role

This compound is a naturally occurring dipeptide, suggesting its involvement in cellular metabolism, likely as a product of protein degradation.

Biomarker Potential

The this compound moiety has been identified as a stable adduct formed after enzymatic hydrolysis of plasma proteins exposed to certain organophosphorus nerve agents. This makes it a valuable biomarker for detecting exposure to these toxic compounds.

Workflow for this compound Adduct Biomarker Analysis

Caption: A generalized workflow for the detection of this compound adducts in plasma samples.

Conclusion

The this compound dipeptide possesses a unique combination of chemical features that make it a subject of ongoing scientific interest. While its fundamental physicochemical properties are broadly understood based on the constituent amino acids, further experimental determination of its quantitative solubility, pKa values, and stability is warranted. The detailed experimental protocols provided in this guide offer a starting point for researchers to synthesize, purify, and characterize this compound, paving the way for a deeper understanding of its biological roles and the development of novel applications in diagnostics and therapeutics.

An In-depth Technical Guide to the Structural Analysis of L-cysteinyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of the dipeptide L-cysteinyl-L-proline. Due to a lack of extensive publicly available experimental data specifically for this dipeptide, this guide synthesizes information from computational databases, studies on its constituent amino acids (L-cysteine and L-proline), and research on the significant Cys-Pro motif found in larger biomolecules.

Introduction to L-cysteinyl-L-proline

L-cysteinyl-L-proline is a dipeptide composed of the amino acids L-cysteine and L-proline (B1679175) linked by a peptide bond. The unique structural features of its constituent residues—the reactive thiol group of cysteine and the rigid pyrrolidine (B122466) ring of proline—confer specific conformational properties and biological potential to this dipeptide. Understanding its structure is crucial for applications in drug design, peptide chemistry, and molecular biology.

Physicochemical and Computed Properties

The fundamental properties of L-cysteinyl-L-proline have been computed and are available in public databases. These provide a baseline for its structural and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂O₃S | PubChem[1] |

| Molecular Weight | 218.28 g/mol | PubChem[1] |

| IUPAC Name | 1-(2-amino-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid | PubChem[1] |

| Monoisotopic Mass | 218.07251349 Da | PubChem[1] |

| XLogP3 | -2.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

Experimental Methodologies for Structural Analysis

A complete structural elucidation of L-cysteinyl-L-proline would involve a combination of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the typical experimental protocols for these techniques as they would be applied to a dipeptide.

X-ray Crystallography

X-ray crystallography provides precise information on bond lengths, bond angles, and the overall three-dimensional structure of a molecule in its crystalline state.[2][3]

Detailed Experimental Protocol:

-

Crystallization:

-

Dissolve high-purity L-cysteinyl-L-proline in a suitable solvent (e.g., water or an alcohol-water mixture).

-

Employ vapor diffusion (hanging or sitting drop method) to slowly grow single crystals. This involves equilibrating a drop of the peptide solution with a reservoir containing a precipitant, leading to gradual supersaturation and crystal formation.[4]

-

Screen various conditions (e.g., pH, temperature, different precipitants) to obtain crystals of sufficient size and quality (typically >0.1 mm).[2]

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Expose the crystal to a monochromatic X-ray beam.

-

Rotate the crystal and collect the diffraction pattern on a detector.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem to generate an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions and thermal parameters.

-

The workflow for a typical X-ray crystallography experiment is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of atoms in a molecule in solution, allowing for the determination of its structure and dynamics.

Detailed Experimental Protocol:

-

Sample Preparation:

-

Dissolve a few milligrams of L-cysteinyl-L-proline in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.

-

Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

-

Spectral Analysis:

-

Assign the chemical shifts of all protons and carbons in the molecule.

-

Analyze coupling constants and through-space correlations (from NOESY experiments) to determine dihedral angles and infer the preferred conformation in solution.

-

The Human Metabolome Database provides a predicted ¹³C NMR spectrum for L-cysteinyl-L-proline, which can guide the analysis of experimental data.

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| Cα (Cys) | 55.08 |

| Cβ (Cys) | 27.81 |

| C=O (Cys) | 171.69 |

| Cα (Pro) | 60.91 |

| Cβ (Pro) | 30.04 |

| Cγ (Pro) | 24.64 |

| Cδ (Pro) | 47.91 |

| C=O (Pro) | 175.03 |

| Source: Human Metabolome Database (HMDB0028783)[7] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and sequence of peptides.

Detailed Experimental Protocol:

-

Sample Preparation:

-

Dissolve the dipeptide in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile, with a small amount of acid (e.g., formic acid).

-

-

Ionization:

-

Use an appropriate ionization method, such as Electrospray Ionization (ESI), to generate gas-phase ions of the dipeptide.[8]

-

-

Mass Analysis:

-

Measure the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Isolate the molecular ion and subject it to fragmentation (e.g., through collision-induced dissociation).

-

Analyze the m/z of the resulting fragment ions to confirm the amino acid sequence.

-

The general workflow for peptide analysis by mass spectrometry is depicted below.

PubChem provides MS/MS data for L-cysteinyl-L-proline (CID 12774420), showing major fragment ions that can be used for its identification.

Biological Significance and Signaling Pathways

While the specific biological role of the free dipeptide L-cysteinyl-L-proline is not extensively documented, the this compound (CP) motif is a known functional component in various proteins.

Heme Regulation of BACH1:

The transcription factor BACH1 is regulated by heme binding to multiple this compound motifs within its structure.[9] This interaction modulates the activity of BACH1, which is involved in processes like oxidative stress response. The binding of heme to the CP motifs can lead to conformational changes that affect BACH1's DNA binding and protein-protein interactions.[9]

The proposed signaling relationship is illustrated below.

References

- 1. Cysteinyl-Proline | C8H14N2O3S | CID 12774420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hmdb.ca [hmdb.ca]

- 8. broadinstitute.org [broadinstitute.org]

- 9. The this compound motifs in the intrinsically disordered regions of the transcription factor BACH1 mediate distinct and overlapping functions upon heme binding - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Cys-Pro Motif: A Technical Guide to its Natural Occurrence, Function, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide motif Cys-Pro, formed by the amino acids cysteine and proline, represents a fascinating and functionally significant structural unit within a wide array of naturally occurring peptides.[1] While seemingly simple, the unique stereochemical properties of proline and the reactive nature of cysteine's thiol group imbue peptides containing this motif with distinct conformational and functional characteristics. These peptides are found across diverse biological sources, from plants and marine organisms to animal venoms and microorganisms, where they exhibit a broad spectrum of bioactivities.[2][3][4] Their inherent structural constraints and functional versatility make them attractive scaffolds for drug discovery and development. This guide provides an in-depth exploration of the natural occurrence of this compound containing peptides, their biological roles, and the experimental and computational methodologies employed in their study.

Natural Occurrence and Biological Functions of this compound Containing Peptides

This compound motifs are integral to a variety of natural peptides, contributing to their structure and function. These peptides have been isolated from numerous natural sources and are known for a range of biological activities, including antimicrobial, antihypertensive, and enzyme-inhibiting properties.[2][5]

The this compound dipeptide is composed of L-cysteine and L-proline joined by a peptide bond.[1] The presence of this motif can significantly influence the peptide's three-dimensional structure. Proline's cyclic side chain restricts the peptide backbone's flexibility, while the thiol group of cysteine is highly reactive and can form disulfide bonds, which are crucial for the structure and stability of many proteins and peptides.[6][7]

Table 1: Examples of Naturally Occurring this compound Containing Peptides and their Biological Activities

| Peptide Family/Name | Natural Source(s) | Key Biological Activity/Function | Reference(s) |

| Cyclotides | Plants (e.g., Violaceae, Rubiaceae) | Antimicrobial, anti-HIV, anti-cancer, insecticidal | [3][8] |

| Conotoxins | Marine cone snails (genus Conus) | Neurotoxins targeting ion channels and receptors | [9] |

| Defensins | Plants, insects, mammals | Antimicrobial, immunomodulatory | [3] |

| Ser-Pro-Cys tripeptide | Blood serum of multiple sclerosis patients | Potential biomarker for multiple sclerosis | [10] |

| Bradykinin Potentiating Peptides (BPPs) | Snake venoms (e.g., Bothrops jararaca) | ACE inhibitors, antihypertensive | [2] |

The Structural Significance of the this compound Motif

The unique properties of the this compound motif arise from the distinct characteristics of its constituent amino acids.

Cis-Trans Isomerization of the Peptidyl-Prolyl Bond

Unlike most other peptide bonds which strongly favor the trans conformation, the peptidyl-prolyl bond can readily adopt both cis and trans conformations.[11] This cis-trans isomerization can act as a molecular switch, inducing significant conformational changes in the peptide backbone that can modulate biological activity.[12][13][14] For instance, the gating of the 5-HT3 receptor, a cys-loop neurotransmitter-gated ion channel, is linked to the cis-trans isomerization of a specific proline residue.[12][13]

Caption: Cis-trans isomerization of a peptidyl-prolyl bond.

The Role of the Cysteine Residue

The thiol group of cysteine is one of the most reactive functional groups in proteins and peptides.[7] Its key roles include:

-

Disulfide Bond Formation: The oxidation of two thiol groups forms a disulfide bond, a covalent linkage that is critical for stabilizing the tertiary structure of many peptides and proteins, particularly extracellular ones.[6][7] Cysteine-rich peptides, such as cyclotides and conotoxins, rely on a network of disulfide bonds for their rigid and stable structures.[3][8]

-

Metal Ion Coordination: The soft nature of the sulfur atom in the thiol group makes it an excellent ligand for binding to various metal ions, including zinc, copper, and iron. This property is essential for the function of many metalloproteins.[7][15]

-

Nucleophilicity: The thiolate form of cysteine is a potent nucleophile and often participates directly in enzyme catalysis.[6]

Experimental Methodologies for Studying this compound Peptides

A variety of experimental techniques are employed to synthesize, characterize, and evaluate the function of this compound containing peptides.

Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the most common method for the chemical synthesis of peptides.[16] The synthesis of this compound containing peptides, however, presents specific challenges, primarily related to the protection of the cysteine thiol group to prevent unwanted side reactions.[6][17]

Experimental Protocol: Fmoc-based Solid-Phase Peptide Synthesis of a this compound Peptide

-

Resin Preparation: A suitable solid support (e.g., Rink Amide resin) is swelled in a solvent such as dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) is activated with a coupling reagent (e.g., HATU) and coupled to the deprotected N-terminus of the resin-bound peptide.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence. For cysteine, a protected form such as Fmoc-Cys(Trt)-OH is typically used to prevent side reactions of the thiol group.[17]

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the one on cysteine) are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers.[16][17]

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and purity.

Caption: Workflow for SPPS and cyclization of a this compound peptide.

Mass Spectrometry Analysis

Mass spectrometry (MS) is an indispensable tool for the structural characterization of peptides.[15] Tandem mass spectrometry (MS/MS) provides sequence information through the fragmentation of peptide ions. The presence of a this compound motif can influence fragmentation patterns.[18] Furthermore, specialized MS techniques can be used to analyze the oxidation state of cysteine residues and to map disulfide bonds.[15][19][20]

Experimental Protocol: General Mass Spectrometry Analysis of a this compound Peptide

-

Sample Preparation: The purified peptide is dissolved in a suitable solvent compatible with electrospray ionization (ESI), typically a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid).

-

Infusion and Ionization: The sample is introduced into the mass spectrometer via direct infusion or liquid chromatography (LC) and ionized by ESI.

-

MS1 Analysis: A full scan mass spectrum (MS1) is acquired to determine the molecular weight of the peptide and assess its purity. The charge state distribution of the peptide ions is also observed.

-

MS/MS Analysis: The peptide ion of interest is isolated and subjected to fragmentation using collision-induced dissociation (CID) or other fragmentation methods.

-

Data Analysis: The resulting fragment ions (b- and y-ions) in the MS/MS spectrum are analyzed to deduce the amino acid sequence of the peptide. Specialized software can aid in this process.[21] For cysteine-containing peptides, mass shifts corresponding to modifications (e.g., oxidation, alkylation) can be identified.[15]

Caption: Workflow for mass spectrometry-based analysis of peptides.

Functional Assays

The biological activity of this compound containing peptides is evaluated using a variety of functional assays tailored to their specific properties. For antimicrobial peptides, a common assay is the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture Preparation: A bacterial strain of interest is grown in a suitable broth medium to a specific optical density, then diluted to a standardized concentration (e.g., 10^5 CFU/mL).[22]

-

Peptide Dilution Series: A serial dilution of the test peptide is prepared in a 96-well microtiter plate.

-

Incubation: The standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. Positive (bacteria with no peptide) and negative (broth only) controls are included. The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[22]

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[22][23] This can be assessed visually or by measuring the optical density at 600 nm.

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Bioinformatics in this compound Peptide Research

Bioinformatics plays a crucial role in the discovery and analysis of this compound containing peptides. Various tools and databases are available to aid researchers.

Table 2: Relevant Bioinformatics Resources for this compound Peptide Research

| Resource | URL/Reference | Description |

| ExPASy | https://www.expasy.org[24] | A portal with a wide range of tools for protein and peptide analysis, including ProtParam for physicochemical characterization.[24][25] |

| CysModDB | https://cysmoddb.bioinfogo.org/[26] | A database of cysteine post-translational modifications, useful for studying the reactivity of the cysteine residue.[26] |

| DeepCys | https://deepcys.herokuapp.com/[27] | A web server for predicting the function of cysteine residues based on protein structure.[27] |

| SiteMotif | [28] | An algorithm for identifying conserved structural motifs in protein-ligand binding sites, which can be applied to this compound containing motifs.[28] |

| Biopep | [5] | A database of bioactive peptides. |

| DBAASP | [29] | A database of antimicrobial/cytotoxic peptides and their structures.[29] |

Applications in Drug Development

The unique structural and functional properties of this compound containing peptides make them valuable leads and scaffolds in drug development.[30][31][32]

-

Enhanced Stability: The conformational rigidity imposed by the proline residue and disulfide bonds can protect peptides from proteolytic degradation, increasing their in vivo half-life.[8][33]

-

High Affinity and Specificity: The constrained conformation can lead to a higher binding affinity and specificity for biological targets.[9][33]

-

Scaffolds for Drug Design: The stable frameworks of cysteine-rich peptides, such as cyclotides, can be used as scaffolds for grafting bioactive epitopes, combining the desired activity with the stability of the scaffold.[8]

Many cyclic peptides are either approved drugs or are in clinical trials for a wide range of conditions, and natural products containing the this compound motif continue to inspire the design of new therapeutics.[9][31][32]

Conclusion

Peptides containing the this compound motif are a diverse and functionally important class of natural products. The unique interplay between the conformational constraints of proline and the chemical reactivity of cysteine gives rise to a wide range of stable structures and biological activities. A comprehensive understanding of their natural occurrence, combined with robust experimental and computational methodologies for their study, is crucial for unlocking their full potential. As our ability to synthesize and analyze these complex molecules improves, this compound containing peptides will undoubtedly continue to be a rich source of inspiration for the development of novel therapeutics.

References

- 1. This compound | C8H14N2O3S | CID 3037777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the diversity of cysteine-rich natural product peptides via MS/MS fingerprint ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 7. Cysteine (Cys) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 8. Native and Engineered Cyclic Disulfide-Rich Peptides as Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of SER-PRO-CYS Peptide in Blood Serum of Multiple Sclerosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Cis–trans isomerization at a proline opens the pore of a neurotransmitter-gated ion channel [ideas.repec.org]

- 13. Cis–trans isomerization at a proline opens the pore of a neurotransmitter-gated ion channel [authors.library.caltech.edu]

- 14. Protein folding and unfolding: proline cis‐trans isomerization at the c subunits of F1FO‐ATPase might open a high conductance ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdysseus R Software - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 18. benchchem.com [benchchem.com]

- 19. CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases [frontiersin.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Screening and Validation of Functional Residues of the Antimicrobial Peptide PpRcys1 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. High-Throughput and Facile Assay of Antimicrobial Peptides Using pH-Controlled Fluorescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Expasy - SIB Swiss Institute of Bioinformatics [expasy.org]

- 25. Bioinformatics analysis of enzymes involved in cysteine biosynthesis: first evidence for the formation of cysteine synthase complex in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 27. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 28. SiteMotif: A graph-based algorithm for deriving structural motifs in Protein Ligand binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Small Natural Cyclic Peptides from DBAASP Database - PMC [pmc.ncbi.nlm.nih.gov]

- 30. news-medical.net [news-medical.net]

- 31. Item - Bioinformatics Natural Product Inspired Cyclic Peptides with Diverse Bioactivities - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 32. Cyclic Peptides in Pipeline: What Future for These Great Molecules? - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

The Biochemical Versatility of Cys-Pro Dipeptides: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biochemical activities of Cysteine-Proline (Cys-Pro) dipeptides, targeting researchers, scientists, and professionals in drug development. This document synthesizes current knowledge on their synthesis, purification, and diverse biological functions, including enzyme inhibition, antioxidant activity, and their emerging roles in cell signaling and quorum sensing.

Introduction to this compound Dipeptides

This compound is a dipeptide composed of L-cysteine and L-proline joined by a peptide bond[1]. The unique structural features of both amino acid residues—the reactive thiol group of cysteine and the cyclic structure of proline—confer distinct biochemical properties to the dipeptide. These properties make this compound and its derivatives subjects of interest in various fields, from food science to pharmacology. This guide will delve into the known biochemical activities, present quantitative data where available, and provide detailed experimental protocols for their study.

Synthesis, Purification, and Characterization

The generation of pure this compound dipeptides is a prerequisite for accurate biochemical evaluation. Solid-phase peptide synthesis (SPPS) is the most common method for their production, followed by purification and characterization to ensure sample integrity.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Fmoc-based SPPS is a widely used technique for synthesizing cysteine-containing peptides[2]. The synthesis of a this compound dipeptide typically involves the use of a protected cysteine residue, such as Fmoc-Cys(Trt)-OH, to prevent unwanted side reactions of the thiol group[2].

Experimental Protocol: Manual Solid-Phase Synthesis of Fmoc-Cys(Trt)-Pro-OH

This protocol outlines the manual synthesis of the protected dipeptide on a resin support.

Materials:

-

Fmoc-Pro-Wang resin

-

Fmoc-Cys(Trt)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the proline residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve Fmoc-Cys(Trt)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: After complete coupling, wash the resin with DMF, DCM, and Methanol and dry under vacuum.

-

Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the Trt and other protecting groups.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold diethyl ether.

-

Drying: Dry the crude peptide under vacuum.

Caption: Workflow for the solid-phase synthesis of this compound dipeptide.

Purification by High-Performance Liquid Chromatography (HPLC)

Crude synthetic peptides require purification to remove by-products. Reversed-phase HPLC (RP-HPLC) is the standard method for peptide purification, separating molecules based on their hydrophobicity[1].

Experimental Protocol: RP-HPLC Purification of this compound Dipeptide

Materials:

-

Crude this compound dipeptide

-

RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude this compound dipeptide in a small volume of Mobile Phase A.

-

Chromatography:

-

Equilibrate the C18 column with Mobile Phase A.

-

Inject the dissolved sample onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 60% B over 30 minutes).

-

Monitor the elution profile at 214 nm and 280 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound dipeptide as a white powder.

Characterization by Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique to confirm the identity and purity of the synthesized peptide by determining its molecular weight[3][4].

Experimental Protocol: ESI-MS Characterization of this compound Dipeptide

Instrumentation:

-

Electrospray ionization mass spectrometer

Procedure:

-

Sample Preparation: Dissolve the purified this compound dipeptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Infusion: Infuse the sample solution directly into the ESI source.

-

Mass Analysis: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ for this compound (C₈H₁₄N₂O₃S, molecular weight 218.28 g/mol ) is approximately m/z 219.08[1].

-

Data Analysis: Analyze the spectrum to confirm the presence of the expected molecular ion peak.

Biochemical Activities of this compound Dipeptides

This compound dipeptides exhibit a range of biochemical activities, stemming from the chemical properties of their constituent amino acids.

Enzyme Inhibition

The proline residue in dipeptides is often associated with the inhibition of certain enzymes, notably Angiotensin-Converting Enzyme (ACE)[5]. While specific data for the this compound dipeptide is limited, a study on related tripeptides provides valuable insight.

Table 1: ACE Inhibitory Activity of a this compound Containing Tripeptide

| Compound | IC₅₀ (nM) |

| Sec-Pro-Phe-OMe | 183.2 ± 10.6 |

| This compound-Phe-OMe | Data Not Explicitly Provided, but activity is suggested to be in a similar range to Sec-Pro-Phe-OMe |

Note: The IC₅₀ value for this compound-Phe-OMe is inferred from a study comparing it to its selenium analog, Sec-Pro-Phe-OMe. The study indicates that the introduction of L-Phe to this compound peptides increases ACE inhibitory activity[5].

Experimental Protocol: In Vitro ACE Inhibition Assay

This protocol is adapted from methods used to assess ACE inhibitory peptides[6].

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Substrate: Hippuryl-His-Leu (HHL)

-

This compound dipeptide (or derivative)

-

Borate buffer (pH 8.3)

-

1M HCl

-

Ethyl acetate (B1210297)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a microcentrifuge tube, mix a solution of the this compound dipeptide at various concentrations with the HHL substrate solution.

-

Enzyme Addition: Initiate the reaction by adding the ACE solution.

-

Incubation: Incubate the mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 1M HCl.

-

Extraction: Extract the hippuric acid (HA) produced from the reaction with ethyl acetate.

-

Quantification: Evaporate the ethyl acetate and redissolve the HA in water. Measure the absorbance at 228 nm.

-

Calculation: Calculate the percentage of ACE inhibition for each concentration of the dipeptide and determine the IC₅₀ value.

Antioxidant Activity

The thiol group of cysteine is a potent reducing agent, making cysteine-containing peptides candidates for antioxidant activity. They can scavenge free radicals through hydrogen donation.

Table 2: Qualitative Antioxidant Activity of Cysteine-Containing Dipeptides

| Assay | Activity of Cys-Containing Dipeptides |

| DPPH Radical Scavenging | Active |

| ABTS Radical Scavenging | Active |

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common method for assessing the antioxidant capacity of compounds[8].

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

This compound dipeptide

-

Methanol

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a 96-well plate, add various concentrations of the this compound dipeptide solution to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value, which is the concentration of the dipeptide required to scavenge 50% of the DPPH radicals.

Metal Ion Chelation

The cysteine and proline residues can participate in the coordination of metal ions. The thiol group of cysteine is a particularly effective ligand for various metal ions.

Table 3: Potential Metal Ion Chelation by this compound Dipeptides

| Metal Ion | Potential for Chelation |

| Zn²⁺ | High |

| Fe²⁺ | High |

| Cu²⁺ | High |

Note: Specific stability constants for this compound dipeptide are not available in the reviewed literature. However, cysteine-containing peptides are known to be effective ligands for divalent metal ions[9].

Experimental Protocol: Potentiometric Titration for Metal Chelation

Potentiometric titration can be used to determine the stability constants of metal-peptide complexes.

Materials:

-

This compound dipeptide

-

Solutions of metal salts (e.g., ZnCl₂, FeCl₂, CuCl₂)

-

Standardized NaOH solution

-

Potentiometer with a pH electrode

Procedure:

-

Titration Setup: Prepare a solution of the this compound dipeptide and the metal salt in a specific ratio.

-

Titration: Titrate the solution with a standardized NaOH solution, recording the pH at each addition.

-

Data Analysis: Plot the titration curve and use appropriate software to calculate the stability constants of the metal-peptide complexes.

Role in Signaling Pathways

This compound dipeptides and their cyclic forms (diketopiperazines) are implicated in various cell signaling processes.

NF-κB Signaling Pathway

Chronic inflammation is linked to the overactivation of the NF-κB signaling pathway. Some peptides have been shown to modulate this pathway, suggesting a potential anti-inflammatory role.

Caption: Potential modulation of the NF-κB pathway by this compound dipeptides.

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages[10].

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

This compound dipeptide

-

Cell culture medium (DMEM)

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound dipeptide for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using ELISA kits.

-

Data Analysis: Determine the effect of this compound on cytokine production and calculate the IC₅₀ if applicable.

Quorum Sensing

Cyclic dipeptides, including those containing proline, have been identified as signaling molecules in bacterial quorum sensing, a process of cell-to-cell communication that regulates gene expression in response to population density. These molecules can act as agonists or antagonists of quorum sensing receptors[10].

Caption: Putative mechanism of quorum sensing interference by cyclic this compound.

Experimental Protocol: Quorum Sensing Inhibition Assay

This assay can be used to screen for the anti-quorum sensing activity of this compound dipeptides using a reporter strain.

Materials:

-

Reporter bacterial strain (e.g., Chromobacterium violaceum CV026)

-

AHL (N-acyl-homoserine lactone) signal molecule

-

This compound dipeptide

-

Luria-Bertani (LB) broth and agar

-

Spectrophotometer

Procedure:

-

Culture Preparation: Grow an overnight culture of the reporter strain.

-

Assay Setup: In a 96-well plate, add the reporter strain culture, the AHL signal molecule, and various concentrations of the this compound dipeptide to LB broth.

-

Incubation: Incubate the plate at 30°C for 24 hours.

-

Quantification of Inhibition: Measure the production of the reporter pigment (e.g., violacein (B1683560) in C. violaceum) by extracting it and measuring its absorbance.

-

Data Analysis: Calculate the percentage of quorum sensing inhibition and determine the Minimum Inhibitory Concentration (MIC) if applicable.

Conclusion

This compound dipeptides represent a class of molecules with a diverse and largely untapped biochemical potential. Their inherent chemical properties make them promising candidates for further investigation as enzyme inhibitors, antioxidants, and modulators of critical biological signaling pathways. The experimental protocols and data presented in this guide provide a foundational framework for researchers to explore and harness the biochemical activities of these intriguing dipeptides in the pursuit of novel therapeutic and biotechnological applications.

References

- 1. This compound | C8H14N2O3S | CID 3037777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pro-Cys | C8H14N2O3S | CID 44467438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dea.lib.unideb.hu [dea.lib.unideb.hu]

- 10. Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Analysis of Cys-Pro Peptide Bonds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique structural properties of the Cysteine-Proline (Cys-Pro) peptide bond introduce significant complexity and functional diversity into protein architecture. Unlike other peptide bonds, which overwhelmingly favor a trans conformation, the bond preceding a proline residue can readily adopt both cis and trans isomers. This isomerization acts as a molecular switch, influencing protein folding, stability, and function. The presence of a cysteine residue adds another layer of regulatory potential through its susceptibility to post-translational modifications (PTMs) and disulfide bond formation. This guide provides a comprehensive technical overview of the core concepts, influential factors, and key methodologies used in the conformational analysis of this compound peptide bonds.

Core Concepts of this compound Peptide Bond Conformation

The conformation of a peptide backbone is primarily defined by its dihedral angles. For the this compound linkage, the interplay between the omega (ω), phi (φ), and psi (ψ) angles, along with the unique constraints of the two amino acids, dictates its structural behavior.

Cis-Trans Isomerization

The peptide bond has a partial double-bond character, restricting rotation and keeping it planar. The conformation is defined by the omega (ω) dihedral angle, which is approximately 180° for the trans isomer and 0° for the cis isomer.[1][2][3] For most amino acid pairings, the trans conformation is energetically favored by several kcal/mol due to steric clashes between adjacent side chains in the cis form.[1][4]

However, in an Xaa-Pro bond, the cyclic structure of the proline side chain causes similar steric hindrance in both cis and trans conformations, significantly lowering the energy barrier for isomerization.[4] Consequently, the cis conformation is much more common for Xaa-Pro bonds, occurring in about 5-6% of cases in folded proteins, compared to ~0.03% for non-proline bonds.[5][6] This cis-trans isomerization is a slow process that can be a rate-limiting step in protein folding and is often catalyzed in vivo by peptidyl-prolyl cis-trans isomerases (PPIases).[7][8][9]

Caption: Energy landscape of this compound cis-trans isomerization.

Backbone Dihedral Angles and the Ramachandran Plot

The conformation of the polypeptide chain is further defined by the dihedral angles phi (φ, rotation around the N-Cα bond) and psi (ψ, rotation around the Cα-C bond).[10][11][12] The Ramachandran plot visualizes the sterically allowed combinations of φ and ψ angles for an amino acid residue.[10][11]

-

Proline's Constraints: The pyrrolidine (B122466) ring of proline restricts the φ angle to a narrow range (typically -60° ± 20°), severely limiting its conformational freedom compared to other amino acids.[10][13]

-

Pre-Proline Effect: The residue preceding proline (in this case, Cysteine) also experiences conformational restrictions, a phenomenon known as the pre-proline effect, leading to a distinct Ramachandran plot from the generic one.[14]

-

Cysteine's Flexibility: While generally considered an "order-promoting" residue, the conformation of cysteine can be influenced by its redox state and PTMs.[4][15]

Factors Influencing this compound Conformation

The equilibrium between the cis and trans states of the this compound bond is not fixed but is modulated by a combination of intrinsic and extrinsic factors.

-

Solvent Environment: The polarity of the solvent plays a crucial role. Solute-solvent interactions can systematically stabilize one isomer over the other, suggesting that solvation is a key factor in determining the isomeric preference.[16][17][18]

-

Flanking Residues: The local sequence context, particularly the residues surrounding the this compound motif, can influence the cis-trans equilibrium through steric and electronic effects.[17] For instance, an aromatic residue immediately preceding proline is known to stabilize the cis conformation through favorable ring-proline interactions.[8][19]

-

Post-Translational Modifications (PTMs) of Cysteine: Cysteine is a hub for numerous PTMs, including disulfide bond formation, oxidation (to sulfenic, sulfinic, or sulfonic acid), S-glutathionylation, and S-nitrosylation.[20][21][22][23] These modifications alter the steric bulk, charge, and hydrogen-bonding capacity of the cysteine side chain, which can, in turn, shift the conformational equilibrium of the adjacent peptide bond.[24][25] The formation of a disulfide bridge, for example, can lock the local backbone into a specific conformation, thereby dictating the isomeric state of the this compound bond.[7][26]

Quantitative Data Summary

The following tables summarize key quantitative parameters derived from experimental and computational studies of Proline-containing peptides.

Table 1: Typical Backbone Dihedral Angles for this compound Linkages

| Conformation | ω (Omega) Angle Range | φ (Phi) Angle Range (Cys) | ψ (Psi) Angle Range (Cys) |

| Trans | ~180° ± 15° | -180° to -40° | +80° to +180° |

| Cis | ~0° ± 15° | -100° to -50° | +120° to +180° or -60° to 0° |

| Note: Ranges for φ and ψ are approximate and represent the most populated regions in the pre-proline Ramachandran plot.[14] |

Table 2: Energetics of Xaa-Pro Cis-Trans Isomerization

| Parameter | Typical Value (kcal/mol) | Notes |

| ΔG (trans → cis) | 0.5 - 2.0 | The trans isomer is generally more stable. The exact value is highly dependent on the preceding residue and solvent.[4][18] |

| Activation Barrier (Ea) | 15 - 25 | Represents a high kinetic barrier, leading to slow isomerization in the absence of catalysts.[9][18] |

| Note: Values are generalized from studies on various Xaa-Pro model peptides. |

Table 3: Diagnostic ¹³C NMR Chemical Shifts for Proline Isomers

| Proline Nucleus | Conformation | Typical Chemical Shift (ppm) |

| Cβ | Trans | ~32 |

| Cβ | Cis | ~34 |

| Cγ | Trans | ~28 |

| Cγ | Cis | ~25 |

| Note: Chemical shifts are solvent-dependent but the relative difference between cis and trans Cβ and Cγ resonances is a reliable indicator of the isomeric state.[27] |

Experimental Protocols for Conformational Analysis

A multi-faceted experimental approach is often required to fully characterize the conformation of a this compound bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying peptide conformation and dynamics in solution, allowing for the direct observation and quantification of cis and trans isomers.

Detailed Protocol:

-

Sample Preparation:

-

Synthesize the peptide of interest (e.g., Ac-Cys-Pro-NH₂) using standard solid-phase peptide synthesis (SPPS) and purify by HPLC.[28]

-

Dissolve the lyophilized peptide to a final concentration of 1-5 mM.[29]

-

The solvent is typically 90% H₂O / 10% D₂O or 100% D₂O, containing a suitable buffer to maintain a constant pH.

-

For cysteine-containing peptides, it is critical to control the redox environment. Add a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to prevent disulfide bond formation, unless the oxidized state is being studied.

-

-

Data Acquisition:

-

Acquire a 1D ¹H spectrum to assess sample purity and spectral dispersion.

-

Record a 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) experiment to assign protons within each amino acid's spin system.[29]

-

Record a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) experiment with a mixing time of 150-300 ms. This is critical for distinguishing isomers:

-

Trans Isomer: A strong NOE is observed between the Cys α-proton and the Pro δ-protons.

-

Cis Isomer: A strong NOE is observed between the Cys α-proton and the Pro α-proton.[29]

-

-

Record 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectra to assign the ¹³C resonances. The chemical shifts of Pro Cβ and Cγ are highly sensitive to the isomeric state and provide unambiguous identification (see Table 3).[27]

-

-

Data Analysis:

-

Integrate the signal intensities of well-resolved peaks corresponding to the cis and trans conformers in 1D or 2D spectra to determine their relative populations (equilibrium constant K = [cis]/[trans]).[7]

-

To measure the kinetics of interconversion, perform 1D or 2D exchange spectroscopy (EXSY) experiments, which are analogous to NOESY but detect chemical exchange.[7]

-

Caption: Workflow for NMR-based conformational analysis.

X-ray Crystallography

This technique provides an atomic-resolution static image of the peptide in the solid state, allowing for precise measurement of bond lengths and dihedral angles.

Detailed Protocol:

-

Sample Preparation & Crystallization:

-

High-purity peptide (>98%) is required.

-

Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitant type and concentration) using high-throughput methods like hanging-drop or sitting-drop vapor diffusion.

-

-

Data Collection:

-

Mount a suitable single crystal and cool it in a cryo-stream (typically 100 K) to minimize radiation damage.

-

Expose the crystal to a monochromatic X-ray beam (at a synchrotron source for best results) and collect diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction images to determine unit cell parameters and reflection intensities.

-

Solve the phase problem using direct methods or molecular replacement.

-

Build an initial atomic model into the resulting electron density map.

-

Refine the model iteratively against the diffraction data, carefully checking the electron density for the this compound peptide bond to confirm the cis or trans conformation. The final refined structure provides precise coordinates and dihedral angles.[30]

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is sensitive to the overall secondary structure of a peptide. While it cannot resolve the conformation of a single peptide bond, it is useful for detecting global conformational changes that may be induced by factors affecting the this compound isomerization, such as PTMs or solvent changes.

Detailed Protocol:

-

Sample Preparation:

-

Dissolve the peptide in a buffer that is transparent in the far-UV range (e.g., phosphate (B84403) buffer). Avoid buffers with high chloride concentrations.

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm).

-

-

Data Acquisition:

-

Record the CD spectrum from ~260 nm down to ~190 nm at a controlled temperature.

-

Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

-

-

Data Analysis:

-

Convert the raw data (ellipticity) to mean residue ellipticity.

-

Use deconvolution algorithms (e.g., K2D, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil content from the shape of the spectrum.

-

Computational Protocols for Conformational Analysis

Molecular dynamics (MD) simulations complement experimental techniques by providing a dynamic, atomic-level view of peptide behavior and allowing for the calculation of thermodynamic properties.[31][32][33]

Detailed Protocol for Molecular Dynamics (MD) Simulation:

-

System Setup:

-

Generate the initial coordinates for the this compound peptide in both cis and trans conformations using molecular builder software (e.g., Amber's tleap, PyMOL).

-

Select an appropriate force field (e.g., AMBER ff19SB, CHARMM36m).

-

Place the peptide in the center of a periodic box (e.g., cubic or octahedral) and solvate with an explicit water model (e.g., TIP3P).[34][35] Ensure a minimum distance (e.g., 12 Å) between the peptide and the box edge.

-

Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the total charge of the system.[35]

-

-

Simulation Execution:

-

Minimization: Perform a multi-stage energy minimization, first on the water and ions with the peptide restrained, then on the entire system, to remove bad contacts.

-

Equilibration: Gradually heat the system from 0 K to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by a longer equilibration phase at constant pressure (NPT ensemble) to allow the system density to relax.

-

Production: Run the production MD simulation for a duration sufficient to sample the conformational space of interest (typically hundreds of nanoseconds to microseconds).

-

-

Trajectory Analysis:

-

Calculate backbone dihedral angles (φ, ψ, ω) over the course of the simulation to monitor conformational transitions.

-

Perform clustering analysis to identify the most populated conformational states.

-

Use enhanced sampling methods like metadynamics or umbrella sampling to calculate the free energy surface (potential of mean force) along the ω dihedral angle. This provides the relative free energies of the cis and trans states and the energy barrier separating them.[4][18]

-

Caption: Workflow for computational analysis using MD simulation.

Conclusion and Future Outlook

The conformational analysis of this compound peptide bonds is a critical aspect of understanding protein structure, folding, and regulation. The ability of this specific linkage to act as a conformational switch, coupled with the diverse chemistry of the cysteine side chain, provides a sophisticated mechanism for controlling biological processes. A combination of high-resolution experimental techniques, particularly NMR spectroscopy, and advanced computational simulations is essential for a complete characterization of its behavior.

For professionals in drug development, understanding and controlling the this compound conformation can open new avenues for inhibitor design. Modulating the cis-trans equilibrium or targeting a specific isomer could be a novel strategy for manipulating protein function. Future research will likely focus on the complex interplay between multiple PTMs on cysteine residues and their collective impact on proline isomerization, further unraveling the nuanced roles of this unique dipeptide in health and disease.

References

- 1. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cis‐nonProline peptides: Genuine occurrences and their functional roles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Proline isomerization in epigenetics - Wikipedia [en.wikipedia.org]

- 9. Cis-trans peptide variations in structurally similar proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ramachandran plot - Wikipedia [en.wikipedia.org]

- 11. proteopedia.org [proteopedia.org]

- 12. Dihedral/Dihedral angles in proteins - Proteopedia, life in 3D [proteopedia.org]

- 13. researchgate.net [researchgate.net]

- 14. The Ramachandran plots of glycine and pre-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Disorder and cysteines in proteins: A design for orchestration of conformational see-saw and modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Trans−cis Switching Mechanisms in Proline Analogues and Their Relevance for the Gating of the 5-HT3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Characterizing post-translational modifications and their effects on protein conformation using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Post-Translational Modification of Cysteines: A Key Determinant of Endoplasmic Reticulum-Mitochondria Contacts (MERCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Shining light on cysteine modification: connecting protein conformational dynamics to catalysis and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. [1908.05122] Investigation of the impact of PTMs on the protein backbone conformation [arxiv.org]

- 25. [PDF] Investigation of the impact of PTMs on the protein backbone conformation | Semantic Scholar [semanticscholar.org]

- 26. researchgate.net [researchgate.net]

- 27. worldscientific.com [worldscientific.com]

- 28. rsc.org [rsc.org]

- 29. chem.uzh.ch [chem.uzh.ch]

- 30. Non-proline cis peptide bonds in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. The Power of Molecular Dynamics Simulations and Their Applications to Discover Cysteine Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. The Power of Molecular Dynamics Simulations and Their Applications to Discover Cysteine Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Molecular Dynamics Simulations of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 34. pubs.aip.org [pubs.aip.org]

- 35. Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions - PMC [pmc.ncbi.nlm.nih.gov]

Heme Binding to Cys-Pro Motifs in Transcription Factors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of heme binding to Cysteine-Proline (Cys-Pro) motifs within transcription factors. This interaction serves as a key regulatory mechanism, linking cellular metabolic status, particularly heme availability, to the control of gene expression. Understanding this process is paramount for research in cellular metabolism, oxidative stress response, and for the development of novel therapeutic agents targeting these pathways.

Introduction: Heme as a Signaling Molecule

Heme (iron protoporphyrin IX) is an essential molecule, well-known for its role as a prosthetic group in proteins like hemoglobin and cytochromes.[1][2][3] However, beyond its function in oxygen transport and electron transfer, free heme acts as a signaling molecule that modulates the activity of various proteins, including transcription factors.[1][2][3] This regulation is often mediated through direct binding to specific motifs within the protein structure. One such critical heme-binding motif is the this compound (CP) motif, which has been identified as a key sensor of intracellular heme levels in several transcription factors.[4][5][6]

The this compound Motif: A Heme-Sensing Module

The this compound (CP) motif is a short amino acid sequence that serves as a recognition and binding site for heme. The cysteine residue in this motif is crucial for coordinating the iron atom of the heme molecule.[5][6] The interaction of heme with CP motifs can induce significant conformational changes in the transcription factor, thereby altering its function.[7][8]

Key Transcription Factors Regulated by Heme via this compound Motifs

Several transcription factors are known to be regulated by direct heme binding to their CP motifs. This regulation plays a pivotal role in diverse cellular processes, from erythropoiesis and iron metabolism to circadian rhythms and stress responses.

Bach1: A Paradigm of Heme-Regulated Transcriptional Repression

Bach1 is a transcriptional repressor that plays a significant role in the oxidative stress response.[5][6] It forms a heterodimer with small Maf proteins and binds to Maf recognition elements (MAREs) in the regulatory regions of its target genes, including those involved in heme oxygenase-1 (HO-1) and globin synthesis.[2][9][10]

Heme binding to the multiple this compound motifs within the intrinsically disordered regions of Bach1 inhibits its DNA-binding activity.[4][7][10][11] This leads to the de-repression of its target genes. The regulation of Bach1 by heme is multifaceted, involving five- and six-coordination of the heme iron by the CP motifs.[4][11] Heme binding can also trigger the nuclear export and subsequent proteasomal degradation of Bach1.[7]

Quantitative Data on Heme-Transcription Factor Interactions

The affinity of heme for its target transcription factors is a critical parameter for understanding the physiological relevance of these interactions. The following table summarizes the available quantitative data for heme binding to transcription factors containing this compound or related motifs.

| Transcription Factor | Heme Binding Region/Domain | Method | Dissociation Constant (Kd) | Stoichiometry (Heme:Protein) | Reference(s) |

| Bach1 (mouse) | C-terminal region (residues 631-739) | Surface Plasmon Resonance | 1.37 x 10⁻⁵ M (13.7 µM) | 2.3 | [5][6] |

| p53 | Full-length protein | Isothermal Titration Calorimetry | ~1.20 µM | ~1:1 | [12] |

| Rev-erbα | Ligand Binding Domain | Isothermal Titration Calorimetry | ~2-4 µM | 1:1 | [13][14] |

| Rev-erbβ | Ligand Binding Domain | Isothermal Titration Calorimetry | ~2-4 µM | 1:1 | [13][14] |

Signaling Pathways and Regulatory Mechanisms

The binding of heme to this compound motifs in transcription factors initiates a cascade of events that ultimately alters gene expression.

Heme-Bach1 Signaling Pathway

The regulation of Bach1 by heme is a well-characterized pathway. In low-heme conditions, Bach1 represses the transcription of target genes like heme oxygenase-1 (HMOX1). When intracellular heme levels rise, heme binds to the CP motifs of Bach1, leading to its inactivation and degradation. This allows for the induction of HMOX1 expression, which in turn catabolizes heme, thus forming a negative feedback loop.

Caption: Heme-mediated regulation of Bach1 activity.

Other Heme-Regulated Transcription Factors

-

Rev-erbα and Rev-erbβ: These nuclear receptors are key components of the circadian clock.[13][15] Heme binding to their ligand-binding domains is required for the recruitment of the NCoR corepressor complex, leading to the transcriptional repression of target genes like Bmal1.[13][15][16]

-

p53: The tumor suppressor p53 contains three putative this compound heme regulatory motifs.[12] Heme has been shown to bind directly to p53, interfering with its DNA-binding activity and promoting its nuclear export and degradation.[12][17] This suggests a link between iron metabolism and the p53 signaling pathway. The C-terminal CP motif (Cys277-Pro278) is located within a redox-sensitive region of the DNA-binding domain.[12][18]

Experimental Protocols for Studying Heme-Protein Interactions

A variety of biophysical and molecular biology techniques are employed to characterize the interaction between heme and transcription factors.

UV-Visible (UV-Vis) Absorption Spectroscopy

This is a fundamental technique to monitor heme binding to a protein.[1][19][20][21][22] The Soret peak of free heme (around 400 nm) shifts upon binding to a protein, and the characteristics of this shift can provide information about the coordination state of the heme iron.[1]

Experimental Workflow:

-

Protein Purification: Purify the transcription factor of interest.

-

Sample Preparation: Prepare a solution of the purified protein in a suitable buffer.

-

Baseline Spectrum: Record the UV-Vis spectrum of the protein solution.

-

Heme Titration: Add increasing concentrations of a heme solution to the protein sample.

-

Spectral Measurement: Record the UV-Vis spectrum after each addition of heme.

-

Data Analysis: Analyze the spectral shifts to determine the binding affinity (Kd) and stoichiometry.[1]

References

- 1. Experimental Methods for Studying Cellular Heme Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heme as a Differentiation-Regulatory Transcriptional Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental Methods for Studying Cellular Heme Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The this compound motifs in the intrinsically disordered regions of the transcription factor BACH1 mediate distinct and overlapping functions upon heme binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]

- 6. Functional Heme Binding to the Intrinsically Disordered C-Terminal Region of Bach1, a Transcriptional Repressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biophysical characterization of heme binding to the intrinsically disordered region of Bach1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heme-Regulated Transcription Factor Bach1 [jstage.jst.go.jp]

- 10. Heme mediates derepression of Maf recognition element through direct binding to transcription repressor Bach1 | The EMBO Journal [link.springer.com]

- 11. scienceopen.com [scienceopen.com]

- 12. Iron Metabolism Regulates p53 Signaling through Direct Heme-p53 Interaction and Modulation of p53 Localization, Stability, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. The heme-regulatory motif of nuclear receptor Rev-erbβ is a key mediator of heme and redox signaling in circadian rhythm maintenance and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of heme as the ligand for the orphan nuclear receptors REV-ERBα and REV-ERBβ - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Iron metabolism regulates p53 signaling through direct heme-p53 interaction and modulation of p53 localization, stability, and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Redox state of tumor suppressor p53 regulates its sequence-specific DNA binding in DNA-damaged cells by cysteine 277 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Probing heme protein-ligand interactions by UV/visible absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Probing Heme Protein-Ligand Interactions by UV/Visible Absorption Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 21. theanalyticalscientist.com [theanalyticalscientist.com]

- 22. oceanoptics.com [oceanoptics.com]

An In-depth Technical Guide to Cysteine Proteases and Their Biological Roles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cysteine proteases, a major class of proteolytic enzymes. It covers their classification, structure, catalytic mechanism, and diverse biological roles in health and disease. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms of these enzymes and their potential as therapeutic targets.

Introduction to Cysteine Proteases